molecular formula C14H16O4 B134987 2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester CAS No. 138714-54-2

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester

Cat. No.: B134987
CAS No.: 138714-54-2
M. Wt: 248.27 g/mol
InChI Key: TWXSPJNTJUKJMD-UHFFFAOYSA-N
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Description

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester is an organic compound with the molecular formula C14H16O4. It is a derivative of propionic acid, featuring a tert-butyl ester group and a p-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester typically involves the esterification of 2,3-dioxo-3-p-tolyl-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dioxo-3-P-tolyl-propionic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds that may have different ester groups, affecting their chemical behavior and applications .

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)-2,3-dioxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-9-5-7-10(8-6-9)11(15)12(16)13(17)18-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXSPJNTJUKJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215839
Record name 1,1-Dimethylethyl 4-methyl-α,β-dioxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138714-54-2
Record name 1,1-Dimethylethyl 4-methyl-α,β-dioxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138714-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-methyl-α,β-dioxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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